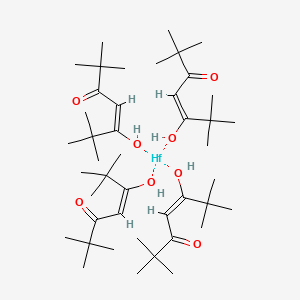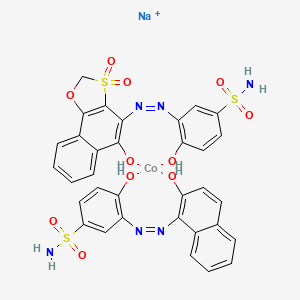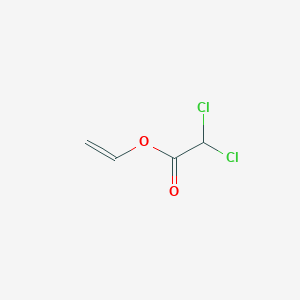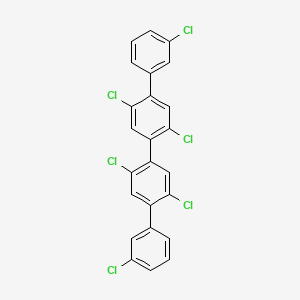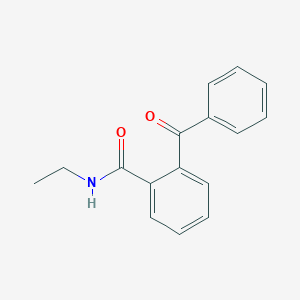
3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole is a complex organic compound characterized by its unique molecular structure This compound belongs to the indole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole is studied for its potential biological activity. It may be used as a probe to investigate enzyme-substrate interactions or as a lead compound in drug discovery.
Medicine: This compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
類似化合物との比較
4-Chlorophenoxyacetic acid: A related compound with applications in agriculture as a herbicide.
3-(4-Chlorophenoxy)propionic acid: Another indole derivative with potential biological activity.
3-(4-Chlorophenoxy)-1,2-propanediol: Used as a muscle relaxant and antimycotic agent.
Uniqueness: 3-(4-Chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it suitable for specialized applications.
特性
分子式 |
C16H11ClF3NO2 |
|---|---|
分子量 |
341.71 g/mol |
IUPAC名 |
3-(4-chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C16H11ClF3NO2/c1-9-15(22-11-4-2-10(17)3-5-11)13-7-6-12(8-14(13)21-9)23-16(18,19)20/h2-8,21H,1H3 |
InChIキー |
YNZHZBZBTGYYGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


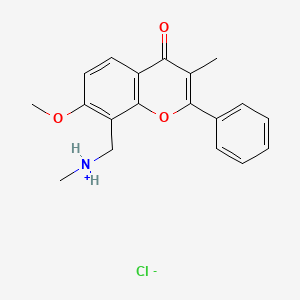
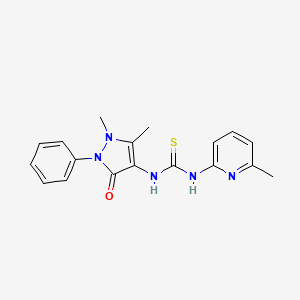
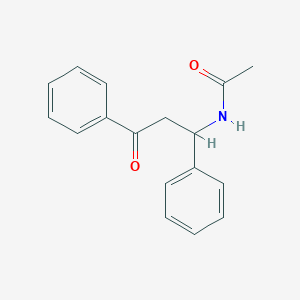
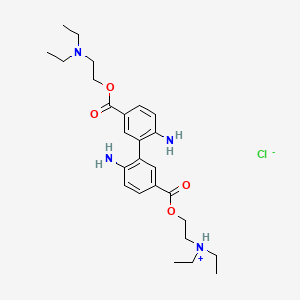
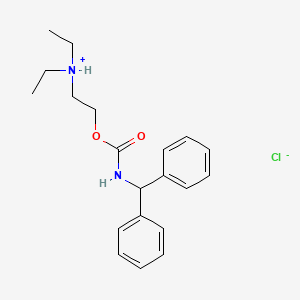
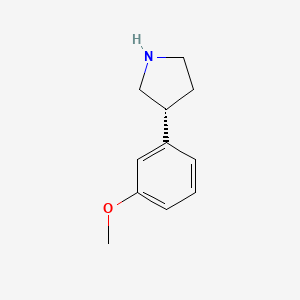
![[2-[2-[[2-[Dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]acetyl]amino]ethylamino]-2-oxoethyl]-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride](/img/structure/B15348095.png)
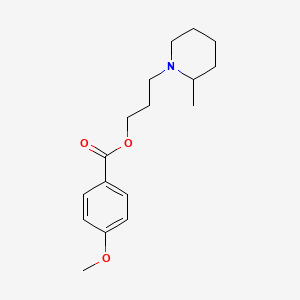
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)
